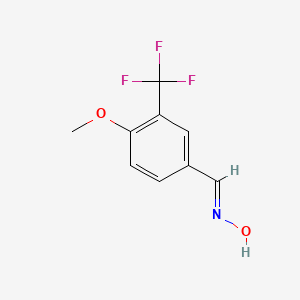
Tribromochlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromochlorosilane is a chemical compound with the formula Br₃ClSi It is known for its unique structure, consisting of three bromine atoms and one chlorine atom bonded to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tribromochlorosilane can be synthesized through the direct reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting silicon with a mixture of bromine and chlorine gases. This process requires precise control of reaction parameters to maximize yield and purity. The reaction is usually carried out in a reactor designed to handle corrosive gases and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions: Tribromochlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine or chlorine atoms.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions, but the reaction rate can be increased by using acidic or basic catalysts.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as alkoxysilanes, aminosilanes, or thiol-silanes can be formed.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrogen halides (HBr and HCl).
Aplicaciones Científicas De Investigación
Tribromochlorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tribromochlorosilane involves its reactivity with nucleophiles and water. The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of bromine or chlorine atoms and the formation of new silicon-containing compounds. In hydrolysis reactions, the silicon atom reacts with water to form silanols and hydrogen halides.
Comparación Con Compuestos Similares
Trichlorosilane (HCl₃Si): A related compound with three chlorine atoms bonded to silicon.
Tribromosilane (HBr₃Si): Similar to tribromochlorosilane but lacks the chlorine atom.
Silicon Tetrachloride (SiCl₄): A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other silicon halides. This makes it valuable for specific applications where tailored reactivity is required.
Propiedades
Número CAS |
13465-76-4 |
|---|---|
Fórmula molecular |
Br3ClSi |
Peso molecular |
303.25 g/mol |
Nombre IUPAC |
tribromo(chloro)silane |
InChI |
InChI=1S/Br3ClSi/c1-5(2,3)4 |
Clave InChI |
KDSIMFNFMPPQRD-UHFFFAOYSA-N |
SMILES canónico |
[Si](Cl)(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


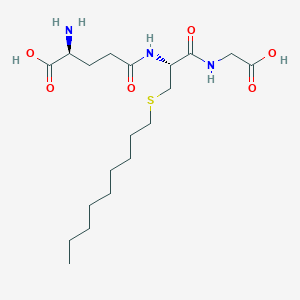
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)
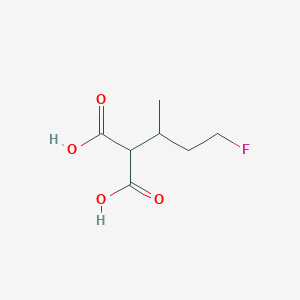
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
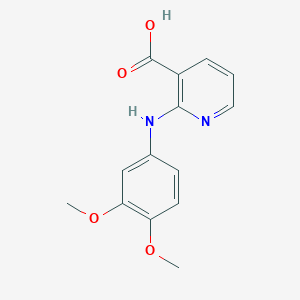
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

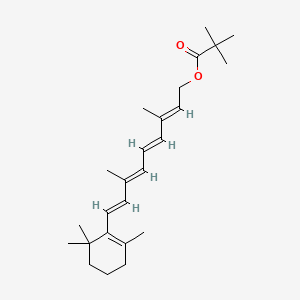
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
